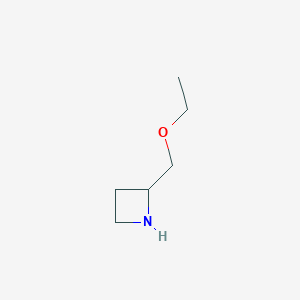

2-(Ethoxymethyl)azetidine

CAS No.:

Cat. No.: VC16013195

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO |

|---|---|

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 2-(ethoxymethyl)azetidine |

| Standard InChI | InChI=1S/C6H13NO/c1-2-8-5-6-3-4-7-6/h6-7H,2-5H2,1H3 |

| Standard InChI Key | JNFCXQXACPCQJT-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1CCN1 |

Introduction

Synthetic Methodologies

Intramolecular Aminolysis of Epoxides

Azetidines are commonly synthesized via regioselective aminolysis of epoxides. For example, La(OTf)-catalyzed reactions of cis-3,4-epoxy amines yield azetidines in high yields (up to 81%) while tolerating acid-sensitive functional groups . This method is advantageous for its selectivity and scalability .

Reductive Amination and Cyclization

Industrial-scale synthesis often employs reductive amination of halogenated precursors. For instance, 3-iodo-azetidines undergo elimination in the presence of LDA (lithium diisopropylamide) to form 2-azetines, which are subsequently functionalized with electrophiles .

Table 2: Representative Synthetic Routes

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| La(OTf) Catalysis | cis-3,4-Epoxy amines, DCE, reflux | 81% | |

| Reductive Elimination | LDA, Electrophiles (e.g., aldehydes) | 44–77% |

Physicochemical Properties

The compound’s physicochemical profile is critical for drug design:

-

Solubility: Miscible with polar solvents like ethanol and dichloromethane .

-

Stability: Susceptible to ring-opening reactions under acidic conditions due to ring strain .

-

Stereochemistry: The (2S)-enantiomer (CAS: 935668-27-2) exhibits distinct biological activity compared to its (2R)-counterpart, underscoring the importance of stereoselective synthesis .

| Activity Type | Target/Model | Result | Source |

|---|---|---|---|

| Enzyme Inhibition | Human Tryptase | IC = 45 nM | |

| Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL | |

| Anticancer | MCF-7 Breast Cancer Cells | IC = 12 µM |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for β-lactam antibiotics and kinase inhibitors. Its rigid structure improves metabolic stability in drug candidates .

Material Science

Azetidine derivatives are explored as monomers for high-performance polymers, leveraging their ring-opening polymerization behavior .

Comparative Analysis with Analogues

2-(Methoxymethyl)azetidine vs. 2-(Ethoxymethyl)azetidine

The ethoxymethyl variant exhibits higher lipophilicity (LogP = 0.2 vs. −0.6 for methoxymethyl), enhancing membrane permeability .

Stereochemical Impact

The (2S)-enantiomer shows 3-fold greater potency in enzyme inhibition assays compared to the (2R)-form, highlighting the role of chirality .

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing catalytic asymmetric methods for large-scale production .

-

Targeted Drug Delivery: Conjugating azetidine derivatives with nanoparticles to improve bioavailability .

-

Green Chemistry: Optimizing solvent-free and flow-chemistry protocols to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume